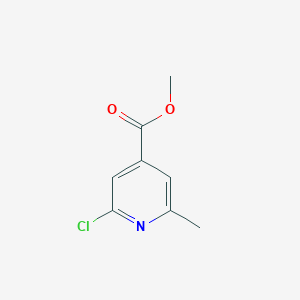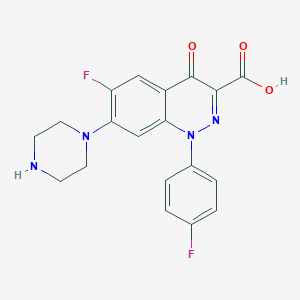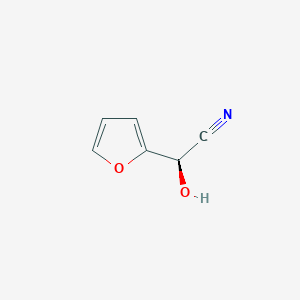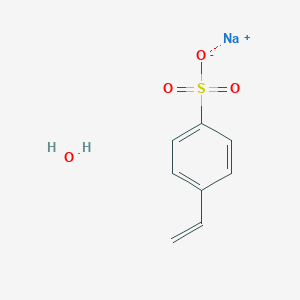
Sodium 4-vinylbenzenesulfonate hydrate
Overview
Description
Sodium 4-vinylbenzenesulfonate hydrate is a chemical compound with the molecular formula C8H9NaO4S. It is a white crystalline powder or granular solid that is highly soluble in water and alcohols. This compound is known for its stability and resistance to oxidation in air .
Mechanism of Action
Target of Action
Sodium 4-vinylbenzenesulfonate hydrate primarily targets polymer synthesis and ion exchange membranes . It is a crucial monomer in the synthesis of high polymer materials such as poly(sodium 4-styrenesulfonate) (PSS) . In the electronics industry, it is used as a component of electrolytes and ion exchange membranes, which are widely applied in batteries, conductivity measurements, and water electrolysis .
Mode of Action
The compound interacts with its targets through a process known as grafting . In a study, sodium 4-vinylbenzenesulfonate was grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to prepare a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzenesulfonate copolymer (PVDF-g-PSVBS) . This interaction results in the formation of cation exchange membranes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to polymer synthesis and ion exchange . The compound’s grafting onto PVDF leads to the formation of cation exchange membranes, which play a crucial role in the membrane capacitive deionization process .
Pharmacokinetics
Given its use in polymer synthesis and ion exchange membranes, it is likely that its bioavailability is largely determined by its chemical properties and the specific conditions of its use .
Result of Action
The primary result of this compound’s action is the formation of cation exchange membranes . These membranes are used in the membrane capacitive deionization process . Additionally, the compound is used in the synthesis of high polymer materials such as PSS .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the temperature during the annealing process of PVDF-g-PSVBS membranes should be below 60°C to prepare consistent and homogeneous membranes . It should be stored in a dry, cool, and well-ventilated place . It is also important to avoid causing pollution to water bodies and the environment .
Preparation Methods
Sodium 4-vinylbenzenesulfonate hydrate can be synthesized through the reaction of 4-vinylbenzenesulfonic acid with sodium hydroxide. The reaction typically involves the following steps:
Reaction of 4-vinylbenzenesulfonic acid with sodium hydroxide: This reaction produces sodium 4-vinylbenzenesulfonate.
Hydration: The resulting sodium 4-vinylbenzenesulfonate is then hydrated to form this compound.
Chemical Reactions Analysis
Sodium 4-vinylbenzenesulfonate hydrate undergoes various chemical reactions, including:
Polymerization: It can be polymerized via free radical and controlled radical polymerization to form poly(sodium 4-vinylbenzenesulfonate).
Grafting: It can be grafted onto other polymers, such as poly(vinylidene fluoride), to form copolymers.
Common reagents and conditions used in these reactions include:
Free radical initiators: Such as azobisisobutyronitrile (AIBN) for polymerization.
Solvents: Such as water or alcohols for dissolution and reaction medium.
Scientific Research Applications
Sodium 4-vinylbenzenesulfonate hydrate has a wide range of scientific research applications:
Polymer Synthesis: It is used as a monomer to synthesize poly(sodium 4-vinylbenzenesulfonate), which has applications in water treatment, ion exchange membranes, and as a dispersant.
Electronics: It is used in the production of electrolytes and ion exchange membranes for batteries and capacitors.
Chemical Analysis: It serves as an ion exchange agent for the separation and enrichment of organic compounds and metal ions.
Comparison with Similar Compounds
Sodium 4-vinylbenzenesulfonate hydrate can be compared with other similar compounds, such as:
4-vinylbenzenesulfonic acid: The non-sodium salt form of the compound, which is less soluble in water.
Poly(sodium 4-vinylbenzenesulfonate): The polymerized form of the compound, which has different physical properties and applications.
Sodium styrene sulfonate: A similar compound with a different substitution pattern on the benzene ring, leading to different reactivity and applications.
This compound is unique due to its high solubility in water and alcohols, stability, and ability to form strong ionic interactions, making it highly versatile for various applications.
Properties
IUPAC Name |
sodium;4-ethenylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHLPHPRXGBAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635574 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-94-8 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-vinylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 4-vinylbenzenesulfonate hydrate contribute to the formation of a stretchable ionomer network?
A1: this compound (SSNa) acts as a physical cross-linker in the ionomer network []. When copolymerized with hexyl methacrylate (HMA), the ionized SSNa monomers, randomly distributed along the polymer chain, interact with each other through ionic interactions. These interactions act as physical crosslinks, forming a network structure within the material. The research found that the ductility of the resulting ionomer is strongly related to the degree of gelation, which is influenced by the concentration of SSNa []. Essentially, the ionic interactions provided by SSNa are crucial for holding the polymer chains together while still allowing for chain mobility and thus, stretchability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


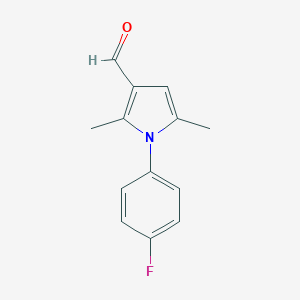
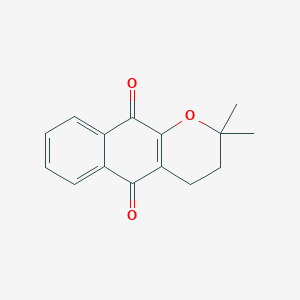
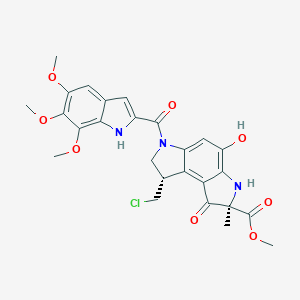
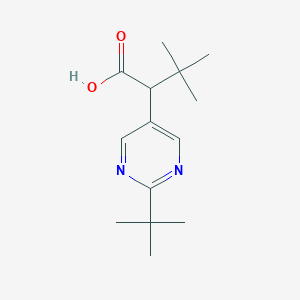
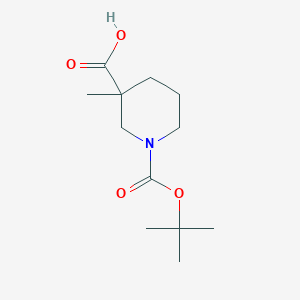

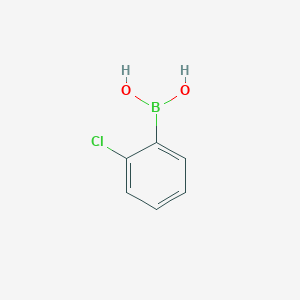

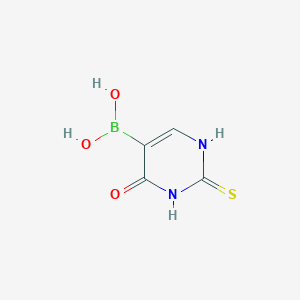
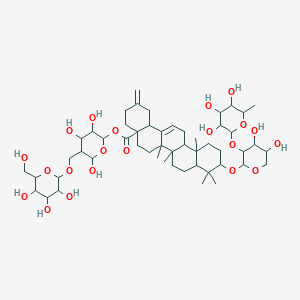
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
